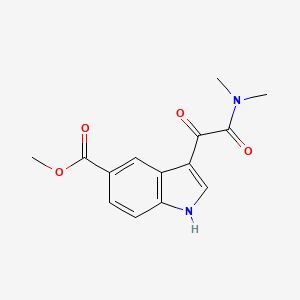

Methyl 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

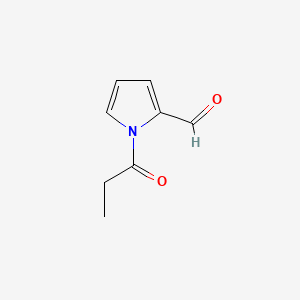

The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of the dimethylamino group suggests that it might have basic properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving acylation, alkylation, or condensation . For instance, the synthesis of a related compound, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, was achieved via base-catalysed Michael additions .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. The dimethylamino group could participate in acid-base reactions, while the carboxylate ester could undergo hydrolysis or transesterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the dimethylamino group could make it basic, while the carboxylate ester could make it polar .Applications De Recherche Scientifique

Drug and Gene Delivery Systems

This compound has been utilized in the development of drug and gene delivery systems . The amphiphilic nature of related copolymers allows for the formation of micelles which can be loaded with therapeutic agents like quercetin and DNA . These micelleplexes are designed for simultaneous drug and gene codelivery, aiming to improve cancer therapy outcomes by leveraging the synergistic effects of combined treatment modalities.

Nanoreactors and Polymersomes

The structural properties of this compound facilitate the creation of polymersomes —vesicles that can act as nanoreactors . These polymersomes are more robust than liposomes and can respond to external stimuli such as pH and temperature, making them suitable for applications in drug delivery, gene therapy, and theranostics.

Stimuli-Responsive Materials

Related polymers exhibit stimuli-responsive behavior , which is crucial for creating smart materials that can react to changes in their environment . Such materials have potential applications in biomedical sciences, where they can be used to release drugs in response to specific physiological conditions.

Pharmacological Research

The compound’s derivatives are of interest in pharmacological research due to their psychedelic properties. Studies focus on the route, form, and dose of substances like N,N-dimethyltryptamine (DMT), which is structurally similar, to understand their therapeutic potential and overall pharmacology .

Neuroscientific Studies

In neuroscience, compounds like alpha,beta-Dioxo-N-N-diMethyltryptaMine are studied for their presence in bodily fluids and their potential role as endogenous hallucinogens . This research could lead to a better understanding of mental health conditions and the development of new treatments.

Synthetic Chemistry

The compound is also significant in synthetic chemistry , where it serves as a backbone for creating a variety of novel tryptamine structures. Each modification leads to unique pharmacological profiles, which are valuable for discovering new drugs and understanding receptor interactions .

Biocompatible Polymers

The related polymers are being explored for their biocompatibility , which is essential for biomedical applications. The ability to design polymers that are non-toxic and can interact favorably with biological systems opens up possibilities for advanced therapeutic options .

Advanced Nanomaterials

Finally, the compound’s derivatives are instrumental in the development of advanced nanomaterials . These materials can be engineered to have finely tuned properties for targeted therapies, such as cancer treatment, where precision and efficacy are paramount .

Mécanisme D'action

Target of Action

It is structurally similar to dimethyltryptamine , which is known to act as a non-selective agonist at most or all of the serotonin receptors .

Mode of Action

Based on its structural similarity to dimethyltryptamine , it can be hypothesized that it might interact with serotonin receptors in a similar manner.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 3-[2-(dimethylamino)-2-oxoacetyl]-1H-indole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-16(2)13(18)12(17)10-7-15-11-5-4-8(6-9(10)11)14(19)20-3/h4-7,15H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSYZDCSQKBSGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(=O)C1=CNC2=C1C=C(C=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indole-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester](/img/no-structure.png)